molecular formula C11H12ClNO B13710693 1-(3-Chloro-2-methylphenyl)-2-pyrrolidinone

1-(3-Chloro-2-methylphenyl)-2-pyrrolidinone

Cat. No.: B13710693
M. Wt: 209.67 g/mol
InChI Key: KUANNRCHBSQZQG-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-2-pyrrolidinone, with the molecular formula C11H12ClNO, is a specialized chemical compound offered for research and development purposes. This molecule features a pyrrolidinone ring, a structure known as a lactam, which is a common feature in many biologically active compounds and serves as a versatile polar aprotic solvent in various synthetic applications . The presence of the chloro and methyl substituents on the phenyl ring makes this compound a valuable and versatile building block (synthon) for medicinal chemistry and organic synthesis. Researchers can utilize this structure in cross-coupling reactions, as a precursor for the development of novel pharmaceutical candidates, or in the synthesis of functional materials. As a derivative of the pyrrolidinone class, it shares structural similarities with molecules like 1-Methyl-2-pyrrolidinone (NMP), a solvent with significant applications in the petrochemical, plastic, and pharmaceutical industries . This compound is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12ClNO/c1-8-9(12)4-2-5-10(8)13-7-3-6-11(13)14/h2,4-5H,3,6-7H2,1H3

InChI Key

KUANNRCHBSQZQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCCC2=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The common synthetic approach involves:

  • Formation of a suitable 2-pyrrolidinone intermediate or precursor.
  • Introduction of the 3-chloro-2-methylphenyl substituent via nucleophilic substitution or amide bond formation.
  • Ring closure reactions to form the lactam structure.
  • Purification by crystallization or distillation under reduced pressure.

Ring Closure and Reductive Cyclization Approach

A patent (CN113321605A) describes a two-step method for preparing related pyrrolidinone compounds, which can be adapted for 1-(3-chloro-2-methylphenyl)-2-pyrrolidinone synthesis:

Step Description Conditions Yields / Notes
S1 Ring closure reaction between an appropriate acid (e.g., malic acid derivative) and an amine Solvent: toluene, xylene, or chlorobenzene; temperature: reflux; time: 10-18 h Formation of cyclized intermediate
S2 Reduction of the cyclized intermediate with a reducing agent (e.g., borate reagents) Solvent: tetrahydrofuran; temperature: 30 °C; time: 2 h Colorless liquid product after extraction and distillation

This method involves careful control of solvent, temperature, and reaction time to optimize yield and purity. The product is isolated by solvent extraction and vacuum distillation.

Phase Transfer Catalysis and Haloketone Intermediate Method

A US patent (US8314249B2) outlines a process relevant to halogenated aromatic ketones and their conversion to nitrogen-containing heterocycles:

Step Description Reagents Conditions Yield / Purity
a) Reaction of 2-halogeno-1-(2-chloro-4-methoxy-5-methylphenyl)-propan-1-one with alkali metal thiocyanate KSCN, tetrabutylammonium bromide (phase transfer catalyst) Solvent: dichloromethane or methylcyclohexane; temperature: 40 °C; time: 3-4 h 90-95% yield of thiocyanato intermediate
b) Reaction of thiocyanato intermediate with amine Benzylamine or other amines Solvent: methylcyclohexane or triethylamine; temperature: 30-90 °C; time: 0.5-4 h 80-90% yield of final product

This environmentally friendly process uses aqueous media with minimal organic solvents and allows high purity and reproducibility. The phase transfer catalyst facilitates efficient conversion under mild conditions.

Alternative Pyrrolidinone Synthesis via Hydroxyalkylamine Precursors

Another approach involves preparing substituted pyrrolidines as intermediates, which are then converted to pyrrolidinones:

  • 1-methyl-2-(2-hydroxyethyl)pyrrolidine is synthesized on a ton scale using efficient processes involving selective ring closure and functional group transformations.
  • This intermediate can be further functionalized to introduce the 3-chloro-2-methylphenyl substituent and oxidized to the lactam.

Although this method is more indirect, it offers scalability and control over stereochemistry.

Comparative Summary Table of Preparation Methods

Method Key Steps Reagents Solvents Temperature Yield Advantages Limitations
Ring Closure + Reduction (CN113321605A) Cyclization of acid + amine, reduction Malic acid derivatives, methylamine, reducing agents Toluene, xylene, chlorobenzene, THF Reflux (10-18 h), 30 °C (reduction) Up to ~90% Straightforward, good yields Requires long reflux, multiple solvents
Phase Transfer Catalysis (US8314249B2) Haloketone + KSCN, then amine substitution 2-halogeno ketone, KSCN, amines, TBAB catalyst DCM, methylcyclohexane, triethylamine 30-90 °C 80-95% Environmentally friendly, high purity Requires phase transfer catalyst, careful solvent handling
Hydroxyalkylamine Intermediate (KR20160141950A) Synthesis of hydroxyethyl pyrrolidine, further functionalization Hydroxyethyl pyrrolidine derivatives Various Controlled conditions Scalable Suitable for large scale More steps, indirect

Research Findings and Notes

  • The phase transfer catalysis method is notable for its environmental benefits and industrial scalability, producing high purity products with minimal organic waste.
  • The ring closure and reduction route offers flexibility in starting materials but requires longer reaction times and multiple solvent exchanges.
  • Hydroxyalkylamine intermediates provide a route to stereochemically defined products, useful in pharmaceutical contexts.
  • Analytical characterization (IR, NMR) confirms the integrity of the lactam and aromatic substituents, with key IR peaks at ~1660 cm⁻¹ (C=O) and NMR signals consistent with substituted phenyl and pyrrolidinone protons.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-methylphenyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Building Block in Synthesis: 1-(3-Chloro-2-methylphenyl)-2-pyrrolidinone can serve as a building block for synthesizing more complex molecules, especially in developing pharmaceuticals and agrochemicals.
  • Substitution Reactions: The bromine atom in similar compounds can be substituted with nucleophiles like amines, thiols, and alkoxides, allowing for structural modifications.

Pharmaceutical and Biological Applications

  • CCR2 Antagonist: Pyrrolidinone derivatives, including analogs of this compound, have been identified as antagonists of the CCR2 receptor . By blocking this receptor, these compounds can inhibit the biological effects of MCP-1, a chemokine involved in inflammatory processes .
  • Treatment of Inflammatory Conditions: Compounds that antagonize CCR2 are potentially useful in treating or preventing conditions with an MCP-1 component . Such conditions include asthma, allergic rhinitis, sinusitis, conjunctivitis, food allergy, psoriasis, inflammatory bowel disease, chronic obstructive pulmonary disease, and rheumatoid arthritis .
  • Potential Biological Activities: Compounds similar in structure have been studied for their potential antimicrobial and anticancer properties.

Industrial Applications

  • Specialty Chemicals and Materials: this compound may be used in producing specialty chemicals and materials with unique properties, such as polymers and coatings.

Case Studies and Research Findings

  • Blackbird/Starling Roost Treatment: A field trial used a formulation containing N-methyl-2-pyrrolidone to manage blackbird and starling populations. Birds examined post-treatment showed signs of poisoning .

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic enzymes or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring Modifications

1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one
  • Key Differences: Substituent Position: The chlorophenyl group is at the 4-position (vs. 3-chloro-2-methylphenyl in the target compound). Ring System: The core is a dihydropyrrol-3-one (unsaturated) rather than pyrrolidinone (saturated), which affects conjugation and reactivity .
  • Implications : The unsaturated ring and thiophene may enhance π-π stacking interactions, while the 4-chloro substituent could reduce steric hindrance compared to the 3-chloro-2-methyl group .
1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone
  • Key Differences :
    • Substituents : The phenyl ring has 3-chloro-4-fluoro substitution, adding electronegativity and polarity.
    • Oxadiazole Moiety : A 1,2,4-oxadiazole at position 4 introduces a rigid, planar heterocycle, likely improving metabolic stability .
  • Implications: Fluorine’s electronegativity increases lipophilicity and bioavailability, while the oxadiazole may engage in hydrogen bonding, contrasting with the target compound’s simpler pyrrolidinone .

Functional Group Variations

4-(1-Butyl-1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)-2-pyrrolidinone
  • Shared Substituent: The 3-chloro-2-methylphenyl group is retained, suggesting similar electronic profiles at the 1-position.
  • Implications : The benzimidazole may enhance binding to DNA or proteins, making this analogue more relevant in anticancer or antimicrobial contexts compared to the target compound .
1-(3-Chlorophenyl)piperazin-2-one Hydrochloride
  • Key Differences: Ring System: A piperazin-2-one scaffold (six-membered ring) replaces pyrrolidinone, increasing ring flexibility and basicity due to the additional nitrogen . Substituent: The 3-chlorophenyl group lacks the methyl group, reducing steric effects.
  • Implications: The piperazinone structure is common in CNS-targeting drugs (e.g., antidepressants), suggesting divergent pharmacological applications compared to pyrrolidinones .

Crystallographic and Hydrogen-Bonding Behavior

  • Crystal Packing : The target compound’s phenyl and methyl groups likely influence packing via van der Waals interactions, whereas analogues like 1-(3-chlorophenyl)-5-(2,4-dihydroxybenzoyl)pyridin-2(1H)-one rely on C–H···O and O–H···O hydrogen bonds for stability .
  • Graph Set Analysis: Hydrogen-bonding patterns in pyrrolidinone derivatives often form R₂²(8) motifs, critical for crystal engineering .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
1-(3-Chloro-2-methylphenyl)-2-pyrrolidinone C₁₁H₁₂ClNO 3-Chloro-2-methylphenyl 209.67 Pyrrolidinone core
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one C₂₁H₁₇ClNOS 4-Chlorophenyl, thiophene 366.88 Dihydropyrrol-3-one, thiophene
1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone C₁₅H₁₂ClFN₃O₂ 3-Chloro-4-fluorophenyl, oxadiazole 335.73 Oxadiazole, fluorine substitution

Table 2. Toxicity Data of Selected Analogues

Compound Name Route LD₅₀ (mg/kg) Reference
1-(4-(Dipropylamino)-2-butynyl)-2-pyrrolidinone Intravenous (mice) >50
Oxotremorine (1-(4-(1-pyrrolidinyl)-2-butynyl)-2-pyrrolidinone) Intraperitoneal (mice) 6.5

Biological Activity

1-(3-Chloro-2-methylphenyl)-2-pyrrolidinone is a compound that has garnered attention for its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound features a pyrrolidinone ring substituted with a chlorinated aromatic group. Its molecular structure can be represented as follows:

C12H14ClNO\text{C}_{12}\text{H}_{14}\text{ClN}O

This structure contributes to its interactions with various biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. Research indicates that compounds with similar structures often modulate neurotransmitter systems, exhibit anti-inflammatory properties, or influence metabolic pathways.

  • Receptor Interaction : The compound may act as an antagonist or agonist at certain receptor sites, affecting downstream signaling pathways.
  • Enzyme Modulation : It can inhibit or activate enzymes involved in metabolic processes, thereby altering lipid metabolism and other physiological functions.

Hypolipidemic Activity

A study evaluated the hypolipidemic effects of various substituted 2-pyrrolidinones, including this compound. Results indicated significant reductions in serum triglycerides and cholesterol levels in rodent models, suggesting potential therapeutic applications in managing dyslipidemia .

CompoundDose (mg/kg/day)Triglyceride Reduction (%)Cholesterol Reduction (%)
This compound305248
4-Phenyl-5,5-dicarbethoxy-2-pyrrolidinone305248

Case Studies

  • Hypolipidemic Study in Rodents : In a controlled experiment involving CF1 male mice, the administration of various substituted pyrrolidinones demonstrated significant hypolipidemic activity. The study highlighted that compounds with specific substitutions exhibited enhanced efficacy compared to unsubstituted analogs .
  • Neuropharmacological Implications : A study investigating RXFP3 antagonists revealed that compounds similar to this compound could modulate feeding behavior and stress responses in animal models. This suggests that further exploration of this compound could yield insights into its potential therapeutic applications for metabolic disorders and addiction .

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